molecular formula C18H18N6O2 B2965245 N-(3,4-dimethylphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1324679-05-1

N-(3,4-dimethylphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2965245
CAS No.: 1324679-05-1
M. Wt: 350.382
InChI Key: DAJRBJUSWFDKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation in Antidepressant and Nootropic Activities

Compounds related to N-(3,4-dimethylphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide have been investigated for their potential antidepressant and nootropic activities. Specifically, studies have synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential agents for these purposes, with certain compounds exhibiting notable antidepressant activity (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial and Antitubercular Activities

Research has been conducted on the synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities. These studies explore the potential of these compounds to act against various bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from this chemical structure have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Studies indicate these compounds exhibit significant inhibitory activity on cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) and demonstrate potential as analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazole heterocyclic compounds by microwave irradiation has been explored, with these compounds showing promise in terms of insecticidal and antibacterial potential. This research highlights the potential application of these compounds in pest control and combating bacterial infections (Deohate & Palaspagar, 2020).

Anticancer and Anti-5-Lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These studies provide insights into the possible therapeutic applications of these compounds in cancer treatment and inflammation management (Rahmouni et al., 2016).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-11-4-5-14(8-12(11)2)21-18(25)24-9-13(10-24)17-22-16(23-26-17)15-19-6-3-7-20-15/h3-8,13H,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJRBJUSWFDKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.